molecular formula C10H13N3 B1292012 3-Amino-4-(propylamino)benzonitrile CAS No. 355022-21-8

3-Amino-4-(propylamino)benzonitrile

Cat. No.: B1292012
CAS No.: 355022-21-8
M. Wt: 175.23 g/mol
InChI Key: UUAJSFGUPHJSFU-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring to which a cyano (-C≡N) group and one or more other functional groups are attached. The nitrile group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This electronic influence can affect the reactivity of the ring and the properties of other substituents.

The chemistry of substituted benzonitriles is diverse, encompassing a wide range of reactions and applications. The nitrile group itself can be converted into other functional groups, such as amines, carboxylic acids, and amides, making benzonitriles versatile intermediates in organic synthesis. bldpharm.com The synthesis of benzonitriles can be achieved through various methods, including the Sandmeyer reaction, which involves the displacement of a diazonium salt with a cyanide salt, and the palladium-catalyzed cyanation of aryl halides.

3-Amino-4-(propylamino)benzonitrile is a diamino-substituted benzonitrile. The presence of two amino groups, a primary amine (-NH2) at position 3 and a secondary propylamino group (-NH-CH2CH2CH3) at position 4, significantly modulates the electronic nature of the aromatic ring. These electron-donating groups counteract the electron-withdrawing effect of the nitrile group, leading to a complex interplay of electronic effects that dictate the molecule's chemical behavior. The synthesis of this compound likely involves the reduction of a nitro precursor, such as 3-nitro-4-(propylamino)benzonitrile (B1613740). nih.goviucr.org

Significance of Substituted Aminobenzonitrile Frameworks in Contemporary Chemical Research

Substituted aminobenzonitrile frameworks are of considerable interest in modern chemical research, particularly in the fields of medicinal chemistry and materials science. The combination of amino and nitrile functionalities on a benzene ring provides a scaffold that can interact with biological targets in multiple ways.

In medicinal chemistry, the nitrile group is a valuable pharmacophore that can participate in hydrogen bonding and other non-covalent interactions with proteins. pharmaffiliates.com It is found in a number of approved pharmaceutical agents. The amino groups on the ring can also form hydrogen bonds and can be readily modified to fine-tune a molecule's pharmacological properties, such as solubility and receptor binding affinity. For example, derivatives of aminobenzonitriles have been investigated for their potential as anticancer agents. The structural framework of aminobenzonitriles is also found in molecules developed as imaging agents for neurological research.

In the realm of materials science, the electronic properties of substituted aminobenzonitriles make them potential building blocks for functional materials. The charge-transfer characteristics arising from the presence of both electron-donating amino groups and an electron-withdrawing nitrile group are of interest for applications in optics and electronics. For instance, related benzonitrile derivatives are used in the synthesis of dyes and pigments.

While specific research on this compound is not widely available in public literature, the study of closely related analogues such as 3-amino-4-(ethylamino)benzonitrile (B136301) and 3-amino-4-(isopropylamino)benzonitrile (B112524) underscores the scientific interest in this class of molecules. p212121.com These related compounds serve as important intermediates in the synthesis of more complex molecules, including those with potential biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-(propylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6,13H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAJSFGUPHJSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625281
Record name 3-Amino-4-(propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355022-21-8
Record name 3-Amino-4-(propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Precursor-Based Synthesis Strategies

The most prevalent routes to 3-Amino-4-(propylamino)benzonitrile and related compounds begin with appropriately substituted benzonitrile (B105546) precursors. These methods offer control over the regiochemistry of the final product by installing substituents in a stepwise manner.

A common strategy in the synthesis of aromatic nitriles involves the displacement of a halogen atom with a cyanide group. This transformation is typically achieved by treating a halogenated aromatic compound with a cyanide salt, often facilitated by a transition metal catalyst. For instance, processes have been developed for preparing substituted 3-aminobenzonitriles by reacting a 3-substituted aminobromobenzene with a cyano donor reagent. google.com

One documented method involves the reaction of 6-bromo-2(3H)-benzoxazolone with copper(I) cyanide (CuCN) in DMF at 150°C. google.com The reaction is subsequently treated with sodium cyanide (NaCN) to yield the corresponding benzoxazolecarbonitrile. google.com This cyanation of a halogenated precursor is a foundational step that can be adapted for various substituted benzonitriles. google.comgoogle.com The use of catalysts like Palladium(0) or Nickel(0) in conjunction with cyanide sources such as zinc cyanide (Zn(CN)₂) is also a viable alternative for this transformation. google.comgoogle.com These reactions are generally performed under an inert atmosphere at elevated temperatures, ranging from 120 to 175°C. google.comgoogle.com

A key pathway to synthesizing this compound involves the chemical reduction of its direct nitro precursor, 3-Nitro-4-(propylamino)benzonitrile (B1613740). nih.govnih.gov The synthesis of this nitro-analog starts from 4-Chloro-3-nitrobenzonitrile (B1361363), which is refluxed with n-propylamine in tetrahydrofuran (B95107). nih.gov This reaction proceeds via a nucleophilic aromatic substitution, where the propylamine (B44156) displaces the chlorine atom.

Once 3-Nitro-4-(propylamino)benzonitrile is obtained, the final step is the reduction of the nitro group at the 3-position to a primary amine. This is a standard transformation in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst), or metal-acid combinations such as tin or iron in the presence of hydrochloric acid. This reduction step is generally high-yielding and specific to the nitro group, leaving the nitrile and other amino groups intact. The reactivity of the nitro group can be influenced by adjacent substituents; an amino group at an adjacent position can activate the nitro group for substitution, an effect attributed to steric hindrance that twists the nitro group out of the plane of the aromatic ring. researchgate.net

Amination Reactions in Benzonitrile Synthesis

The introduction of amino groups onto the benzonitrile scaffold is a critical aspect of synthesizing the target compound. This can be accomplished through direct amination or by derivatizing existing functional groups.

Direct amination involves the introduction of an amino group onto the benzonitrile ring in a single step. However, for polysubstituted benzonitriles like this compound, precursor-based routes are more commonly documented. The presence of strong electron-withdrawing groups, such as a nitro group, can lower the nucleophilicity of an existing amine moiety on the ring, making further reactions challenging. cardiff.ac.uk While transition-metal-free, base-promoted reactions of ynones with 2-aminobenzonitriles have been developed to create complex quinoline (B57606) structures, these involve the reaction of an already-present amino group rather than the direct introduction of a new one onto the benzonitrile core. cardiff.ac.uk

A highly effective and specific method for introducing the propylamine group is through the derivatization of a functionalized benzonitrile scaffold. The synthesis of the precursor 3-Nitro-4-(propylamino)benzonitrile from 4-Chloro-3-nitrobenzonitrile serves as a prime example of this approach. nih.gov In this reaction, the chlorine atom at the 4-position is substituted by n-propylamine. This nucleophilic aromatic substitution is a robust method for installing amino moieties onto an activated aromatic ring.

The reaction is typically carried out by refluxing the chlorinated benzonitrile with n-propylamine in a suitable solvent like tetrahydrofuran, leading to a high yield of the desired product. nih.gov

Table 1: Synthesis of 3-Nitro-4-(propylamino)benzonitrile

Reactant 1 Reactant 2 Solvent Conditions Product Yield Reference

Microwave-Assisted Synthetic Protocols for Benzonitrile Derivatives

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, prized for its ability to dramatically reduce reaction times and often increase product yields. mdpi.com This technology utilizes microwave irradiation to heat reactions directly and efficiently. mdpi.comresearchgate.net

While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the literature, the principles are widely applied to related structures, including other nitrogen-containing heterocycles and benzonitrile derivatives. researchgate.net For example, a facile, microwave-irradiated, one-pot synthesis of 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins has been reported, highlighting the utility of this method for creating complex molecules with a cyanopyridine core. researchgate.net Similarly, microwave assistance has been used for the synthesis of 3-amino-1,2,4-triazoles, achieving high yields at elevated temperatures in sealed vessels. mdpi.com

Applying this methodology to the synthesis of 3-Nitro-4-(propylamino)benzonitrile could involve heating a mixture of 4-Chloro-3-nitrobenzonitrile and n-propylamine in a sealed vessel under microwave irradiation. This approach would be expected to significantly shorten the 4-hour reflux time required by conventional heating, potentially leading to a more efficient and rapid synthesis. nih.govmdpi.com

Multi-step Reaction Sequence Design and Optimization

The synthesis of this compound is accomplished through a strategic two-step reaction sequence. This process begins with the formation of a key intermediate, 3-Nitro-4-(propylamino)benzonitrile, which is subsequently reduced to the final product. The design of this sequence allows for the controlled introduction of the desired functional groups onto the benzonitrile scaffold. Optimization of this sequence primarily focuses on the second step, the selective reduction of the nitro group, for which several methodologies can be employed.

Step 1: Synthesis of 3-Nitro-4-(propylamino)benzonitrile

The initial step involves a nucleophilic aromatic substitution reaction. 4-Chloro-3-nitrobenzonitrile serves as the starting material, where the chlorine atom is displaced by n-propylamine. This reaction is typically carried out in a suitable solvent system, such as tetrahydrofuran, and is facilitated by heating.

A reported procedure for this synthesis involves refluxing 4-Chloro-3-nitrobenzonitrile with n-propylamine in tetrahydrofuran for four hours. nih.gov Following the reaction, the solvent is removed, and the addition of water precipitates the product. The resulting solid is then collected by filtration and washed to yield 3-Nitro-4-(propylamino)benzonitrile as a yellow solid with a reported yield of 89%. nih.gov The purity of the intermediate can be further enhanced by recrystallization from ethanol (B145695). nih.gov

Reaction Scheme 1: Synthesis of 3-Nitro-4-(propylamino)benzonitrile Reaction scheme showing the conversion of 4-Chloro-3-nitrobenzonitrile and n-propylamine to 3-Nitro-4-(propylamino)benzonitrile

Step 2: Reduction of 3-Nitro-4-(propylamino)benzonitrile

The second and final step is the selective reduction of the nitro group of 3-Nitro-4-(propylamino)benzonitrile to an amino group, yielding the target compound, this compound. The primary challenge in this step is to achieve this transformation without reducing the nitrile functionality. Several methods are available for the chemoselective reduction of aromatic nitro compounds, each with its own set of advantages and disadvantages. The optimization of this step involves selecting the most appropriate reagent and reaction conditions to maximize yield and purity while ensuring the integrity of the nitrile group.

Optimization of the Reduction Step: A Comparative Analysis

The choice of reducing agent is critical for the successful synthesis of this compound. Below is a comparative analysis of various methods applicable to this transformation.

Reducing Agent/SystemReaction ConditionsAdvantagesDisadvantages
SnCl₂·2H₂O Typically in a solvent like ethanol or ethyl acetate (B1210297), often with the addition of an acid. The reaction can be run at room temperature or with heating. commonorganicchemistry.comsemanticscholar.orgWell-established and effective for reducing aromatic nitro groups while leaving other reducible groups like nitriles unaffected. semanticscholar.orgreddit.com High yields are often achievable. commonorganicchemistry.comThe workup can be challenging due to the formation of tin salts, which may require strongly basic conditions to dissolve, complicating product isolation. reddit.com Tin reagents are also associated with environmental concerns. acsgcipr.org
Catalytic Hydrogenation Requires a catalyst (e.g., Pd/C, PtO₂, Raney Ni, or more specialized catalysts like MoO₂Cl₂ or bimetallic Cu/Ni nanoparticles) and a hydrogen source (e.g., H₂ gas). unl.ptrsc.orgnih.govThis is often a cleaner method with water as the only byproduct, making it environmentally friendly. nih.gov High chemoselectivity can be achieved with the right catalyst. unl.ptunimi.itStandard catalysts like Pd/C can sometimes lead to the reduction of the nitrile group. reddit.com Specialized catalysts may be required to ensure selectivity, which can add to the cost and complexity of the process. nih.gov
Fe₃O₄-MWCNTs@PEI-Ag This nanocomposite catalyst is used with a reducing agent like NaBH₄ in an aqueous solution at ambient temperature. rsc.orgresearchgate.netOffers a green and efficient method for chemoselective reduction. The magnetic nature of the catalyst allows for easy recovery and reuse. rsc.orgThe preparation of the catalyst is a multi-step process. rsc.org
Sulfurated Sodium Borohydride (NaBH₂S₃) Can be used to reduce aromatic nitro compounds to amines in high yields without affecting nitrile groups. cdnsciencepub.comHigh selectivity for the nitro group. cdnsciencepub.comThe reagent needs to be prepared, and the reaction may produce sulfur-containing byproducts.

Detailed Research Findings on Reduction Methodologies

Stannous Chloride (SnCl₂): This classical method is known for its reliability in the selective reduction of nitroarenes. For instance, the reduction of various nitroaromatic compounds to their corresponding anilines using SnCl₂·2H₂O in solvents like ethyl acetate or ethanol has been reported with high yields, demonstrating its compatibility with nitrile groups. commonorganicchemistry.comsemanticscholar.org However, the workup often involves treating the reaction mixture with a strong base to dissolve the tin salts, which can be cumbersome on a larger scale. reddit.com

Catalytic Hydrogenation: The success of catalytic hydrogenation hinges on the choice of catalyst. While broadly used, catalysts like Pd/C can pose a risk to the nitrile group. reddit.com More advanced catalytic systems have been developed to address this. For example, MoO₂Cl₂ has been shown to be a highly chemoselective catalyst for the hydrogenation of nitroarenes in the presence of nitriles, achieving 100% conversion and yield for the reduction of 4-nitrobenzonitrile (B1214597) to 4-aminobenzonitrile (B131773). unl.pt Similarly, bimetallic Cu/Ni nanoparticles have demonstrated high activity and selectivity for the hydrogenation of substituted nitroaromatics. rsc.org The use of an air- and moisture-stable manganese catalyst has also been reported for the chemoselective hydrogenation of nitroarenes, tolerating a broad range of functional groups. nih.gov

Nanocomposite Catalysts: A novel approach involves the use of a Fe₃O₄-MWCNTs@PEI-Ag nanocomposite catalyst with NaBH₄. This system has been successfully employed for the chemoselective reduction of nitroaromatic compounds to their corresponding amines in an aqueous solution at room temperature. rsc.orgresearchgate.net The magnetic properties of the catalyst facilitate its separation and reuse, aligning with the principles of green chemistry. rsc.org

The selection of the optimal reduction method will depend on factors such as the scale of the synthesis, the desired purity of the final product, cost considerations, and environmental impact. For laboratory-scale synthesis, the SnCl₂ method may be convenient despite the workup, while for larger-scale or industrial production, a recyclable catalytic system would be more advantageous.

Spectroscopic and Structural Analysis of this compound Not Available in Current Scientific Literature

An exhaustive search of scientific databases and literature has revealed a significant gap in the available experimental data for the chemical compound this compound. Despite extensive investigation, no specific Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), or Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopic data has been published for this molecule.

The structural elucidation and spectroscopic characterization of novel compounds are fundamental aspects of chemical research. This process typically involves a suite of analytical techniques to determine the molecular structure, bonding arrangements, and electronic properties of a substance. However, for this compound, such detailed characterization does not appear to be publicly accessible.

While information exists for structurally related compounds, such as 3-nitro-4-(propylamino)benzonitrile and other substituted benzonitrile derivatives, the strict focus on this compound as per the inquiry's parameters prevents the inclusion of this comparative data. The synthesis of its precursor, 4-Chloro-3-nitrobenzonitrile, has been documented, which suggests that the synthesis of the target compound is feasible. Nevertheless, its subsequent detailed spectroscopic analysis remains un-reported in the searched literature.

Therefore, the requested article focusing solely on the spectroscopic characterization and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary primary research findings.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Investigation of Tautomeric Equilibria

Tautomerism, the interconversion of structural isomers, is a crucial factor in the chemistry of many organic molecules. For compounds like 3-Amino-4-(propylamino)benzonitrile, the potential for amino-imino tautomerism exists, where a proton can transfer from a nitrogen atom to the nitrile group or the benzene (B151609) ring.

While specific studies on the tautomeric equilibria of this compound are not extensively documented, research on related 1,3-diamine systems reacting with dicarbonyl compounds shows that such molecules can exist as complex mixtures of cyclic and open-chain tautomers in solution. researchgate.net The equilibrium is often influenced by factors like solvent polarity and the electronic nature of substituents. researchgate.netnih.gov In the case of aminobenzonitriles, the aromatic system's stability strongly favors the amino form over potential imino tautomers under normal conditions. The presence of strong intramolecular hydrogen bonding, often a stabilizing factor for certain tautomers, is less likely to favor an imino form in this specific structure. academie-sciences.fr Computational studies on similar heterocyclic systems confirm that the amino form is generally the most stable, with other tautomers being significantly higher in energy. nih.gov

GIAO Method for Theoretical NMR Analysis

The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational tool used to predict and verify Nuclear Magnetic Resonance (NMR) spectra. This ab initio or Density Functional Theory (DFT) based approach calculates the isotropic nuclear magnetic shielding constants of atoms within a molecule, which can then be converted to chemical shifts. researchgate.net

For a molecule like this compound, the GIAO method would be employed as follows:

The molecule's 3D geometry is first optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

Using this optimized geometry, the GIAO calculation is performed to obtain the absolute shielding values (σ) for each carbon and hydrogen atom.

The chemical shifts (δ) are then calculated by subtracting the computed shielding of the target nucleus from the shielding of a reference standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso).

This method is invaluable for assigning specific signals in the experimental ¹H and ¹³C NMR spectra to the correct nuclei, especially in complex aromatic structures. Studies on a wide range of organic molecules, including those with nitrogen-containing heterocycles, have shown that the GIAO method provides results that correlate strongly with experimental data, often with R-squared values exceeding 0.9. researchgate.net

Table 1: Representative Theoretical vs. Experimental NMR Data Approach (Note: This table is illustrative of the GIAO method's application, as specific experimental data for this compound is not publicly available.)

AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/B3LYP/6-311G(d,p))Difference (ppm)
C1Data Not AvailableData Not AvailableData Not Available
C2Data Not AvailableData Not AvailableData Not Available
H1 (Propyl-CH2)Data Not AvailableData Not AvailableData Not Available
H2 (Aromatic)Data Not AvailableData Not AvailableData Not Available

Electronic Absorption and Emission Spectroscopy

The interaction of this compound with electromagnetic radiation provides fundamental insights into its electronic structure and excited-state dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For aminobenzonitriles, the spectra are typically characterized by strong π-π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring as well as the solvent environment.

In similar aromatic imines and aminobenzonitriles, absorption bands are observed that correspond to π-π* and n-π* transitions. mdpi.com For this compound, one would expect intense absorption bands in the UV region. The primary amino group at position 3 and the secondary propylamino group at position 4 both act as strong electron-donating groups (auxochromes), which are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzonitrile (B105546). Studies on related compounds show that such substitutions lead to long-wavelength absorption bands, often extending into the near-UV range (300-400 nm). researchgate.netresearchgate.net

Table 2: Expected UV-Vis Absorption Maxima in a Nonpolar Solvent (Note: This table is a projection based on data from analogous compounds.)

TransitionExpected λmax (nm)Molar Absorptivity (ε) (M-1cm-1)
π → π~250-280High
π → π (Charge Transfer)~320-360Moderate

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) is a highly sensitive and selective technique used to study the electronic structure of molecules in the gas phase, particularly under jet-cooled conditions which simplify complex spectra. Studies on related molecules like 4-aminobenzonitrile (B131773) (4-ABN) and 3-aminobenzonitrile (B145674) (3-ABN) provide a framework for what to expect from this compound. capes.gov.brrsc.org

The LIF excitation spectrum of 4-ABN resembles that of aniline, with significant activity in the amino group inversion mode. capes.gov.bracs.org This indicates that upon electronic excitation, the geometry of the amino group changes. For this compound, with two amino groups, one would anticipate a complex but informative LIF spectrum. The technique could potentially distinguish between electronic transitions localized on different parts of the molecule and probe the vibrational modes coupled to these transitions, including the inversion modes of both the primary and secondary amino groups. The onset of intramolecular vibrational redistribution (IVR), a process where energy flows between different vibrational modes, has been observed at relatively low excess energies in 3-ABN, a feature attributed to the flexible amino group. rsc.org

Dual Fluorescence Phenomena in Aminobenzonitriles

One of the most fascinating properties of some aminobenzonitriles, famously exemplified by 4-(N,N-dimethylamino)benzonitrile (DMABN), is dual fluorescence. In polar solvents, these molecules can exhibit two distinct emission bands: a "normal" emission from a locally excited (LE) state and an anomalous, red-shifted emission from a twisted intramolecular charge transfer (TICT) state. The formation of the TICT state involves a rotation of the amino group relative to the benzene ring in the excited state, leading to a highly polar species that is stabilized by the polar solvent.

While 4-ABN, the primary amine analogue of DMABN, does not show strong dual fluorescence, the phenomenon is highly dependent on the specific molecular structure and environment. acs.org For this compound, the presence of two donor groups complicates predictions. The propylamino group at the 4-position is structurally similar to the dimethylamino group of DMABN and could potentially facilitate the formation of a TICT state. The 3-amino group's role is less clear; it could either participate in, or electronically hinder, the charge separation process. Investigating the fluorescence behavior of this molecule in solvents of varying polarity would be essential to determine if it exhibits dual fluorescence and to understand the complex interplay between the two amino groups in the excited state.

Time-Resolved Transient Absorption Spectroscopy

Time-resolved transient absorption spectroscopy (TAS) is a pump-probe technique that monitors the evolution of excited states on ultrafast timescales (femtoseconds to nanoseconds). wikipedia.org An initial laser pulse (the pump) excites the molecule, and a subsequent, delayed pulse (the probe) measures the absorption spectrum of the transient excited species. wikipedia.orgyoutube.com

For a molecule like this compound, TAS would be instrumental in mapping the entire photochemical pathway following excitation. It can track the decay of the initially formed locally excited (LE) state and the potential rise and subsequent decay of any intermediate species, such as a TICT state or triplet states. acs.org In studies of DMABN, TAS has been used to identify the distinct absorption signatures of the LE and ICT states, resolving a long-standing debate about their nature. acs.org A similar study on this compound would allow for the direct observation of any charge transfer dynamics, providing definitive evidence for or against the formation of a TICT state and measuring the rates of intersystem crossing and internal conversion.

Mass Spectrometry Techniques (e.g., HRMS, ESI-TOF)

High-resolution mass spectrometry (HRMS) and Electrospray Ionization Time-of-Flight (ESI-TOF) are powerful analytical techniques for determining the precise mass and elemental composition of a compound. However, specific studies detailing the HRMS or ESI-TOF analysis of this compound were not found in the performed searches. Such analyses would be invaluable for confirming its molecular formula (C₁₀H₁₃N₃) and for studying its fragmentation patterns, providing insights into its chemical structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A search of the available scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, crystallographic data such as unit cell dimensions, space group, and other refinement parameters are not available for this specific compound.

Detailed crystallographic studies have been conducted on its precursor, 3-Nitro-4-(propylamino)benzonitrile (B1613740). nih.govnih.gov This analysis revealed a triclinic crystal system for the nitro-analogue. nih.gov However, the reduction of the nitro group to an amino group can lead to changes in the crystal packing and intermolecular interactions, meaning these findings cannot be directly extrapolated to this compound.

Without single-crystal X-ray diffraction data for this compound, a definitive elucidation of its molecular geometry and conformation from experimental results is not possible. While computational modeling could predict these features, experimentally derived data is required for confirmation.

The arrangement of molecules in the solid state, including all intermolecular forces, is determined through crystallographic analysis. As no such data is available for this compound, a discussion of its solid-state packing is purely speculative.

Aromatic π-π stacking interactions are another key non-covalent force that could influence the crystal packing of this compound. These interactions would occur between the benzene rings of adjacent molecules. The crystallographic study of 3-Nitro-4-(propylamino)benzonitrile did confirm the presence of weak aromatic ring π-π interactions, with a minimum ring centroid separation of 3.7744 (13) Å. nih.govnih.gov It is plausible that similar interactions exist in the crystal structure of its amino-substituted derivative, but this remains unconfirmed.

Advanced Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and properties of molecules like 3-Amino-4-(propylamino)benzonitrile.

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of molecules. mdpi.commdpi.com It is favored for its excellent balance of computational accuracy and efficiency, making it suitable for a wide range of chemical systems. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. mdpi.com For this compound, this would involve defining the planarity of the benzonitrile (B105546) ring and the precise orientation of the amino (-NH2) and propylamino (-NH(CH2)2CH3) substituents.

Conformational analysis is particularly important for the flexible n-propyl group attached to the amino nitrogen. Different rotations around the C-N and C-C single bonds lead to various conformers. Computational methods are used to calculate the energy of each possible conformer to identify the global minimum energy structure, which is the most stable and likely conformation of the molecule. The crystal structure of the closely related compound, 3-Nitro-4-(propylamino)benzonitrile (B1613740), reveals that the nitro group is nearly coplanar with the aromatic ring, a feature that would be investigated for the amino group in the title compound. nih.gov

Following successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes. First, they confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies.

Second, these calculations predict the molecule's vibrational spectrum (Infrared and Raman). Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the nitrile (C≡N) bond, the N-H stretching and bending modes of the two amino groups, and the various vibrations of the aromatic ring and the propyl chain. These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. Studies on similar aminobenzonitriles have shown that this method allows for unambiguous vibrational assignments. nih.gov

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. DFT calculations can map the electron density and quantify it through methods like Mulliken population analysis, which assigns partial atomic charges to each atom in the molecule. bhu.ac.in

A more intuitive visualization is provided by the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic sites) and electron-poor (electrophilic sites). bhu.ac.in For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen atoms of the amino and nitrile groups. Conversely, regions of positive potential (colored blue) would be anticipated around the hydrogen atoms of the amino groups, indicating sites susceptible to nucleophilic attack. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily over the electron-donating amino groups and the π-system of the benzene (B151609) ring. The LUMO would likely be distributed over the benzonitrile scaffold, influenced by the electron-withdrawing nitrile group. materialsciencejournal.orgresearchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties This table is conceptual, as specific published data for this compound is unavailable.

Parameter Description Expected Significance for this compound
E(HOMO) Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability of the molecule.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability of the molecule.

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A key indicator of chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It analyzes the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.net The strength of these interactions is measured by the second-order perturbation energy, E(2).

Table 2: Compound Names Mentioned

Compound Name
This compound
3-Nitro-4-(propylamino)benzonitrile

Density Functional Theory (DFT)

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and understand chemical bonding in molecular systems. wikipedia.org It provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, effectively mapping the spatial localization of electron pairs. wikipedia.org High ELF values, approaching 1, signify regions of high electron localization, characteristic of covalent bonds and lone pairs. researchgate.net Conversely, an ELF value of 0.5 suggests a uniform, gas-like electron distribution, indicative of delocalization. researchgate.net

For a molecule like this compound, an ELF analysis would be expected to clearly delineate the core and valence electrons. It would reveal distinct basins of attraction corresponding to the C-C and C-H bonds of the benzene ring and propyl group, the C≡N triple bond of the nitrile group, and the C-N and N-H bonds of the amino and propylamino substituents. Furthermore, high localization would be anticipated around the nitrogen atoms, corresponding to their lone pairs of electrons.

The Localized Orbital Locator (LOL) provides a complementary analysis to ELF. While ELF is based on the kinetic energy density, LOL is derived from the gradient of the electron density. Both methods serve to partition the molecular space into chemically meaningful regions, offering a bridge between quantum mechanical calculations and intuitive chemical concepts like bonds and lone pairs. researchgate.net

Fukui Function Reactivity Indices

The Fukui function, f(r), is a key descriptor in conceptual density functional theory (DFT) that helps predict the reactivity of different sites within a molecule. wikipedia.orgd-nb.info It quantifies the change in electron density at a specific point when the total number of electrons in the system is altered. wikipedia.org By calculating condensed Fukui functions for each atom, one can identify the most probable sites for nucleophilic, electrophilic, and radical attack. substack.com

There are three main types of Fukui indices:

f+(r): Describes the reactivity towards a nucleophilic attack (addition of an electron). A higher value indicates a more electrophilic site.

f-(r): Describes the reactivity towards an electrophilic attack (removal of an electron). A higher value indicates a more nucleophilic site.

f0(r): Describes the reactivity towards a radical attack.

For this compound, one would expect the nitrogen atoms of the amino and propylamino groups to exhibit high f-(r) values, indicating their nucleophilic character due to the presence of lone pairs. Conversely, the nitrile carbon and certain positions on the aromatic ring would likely show higher f+(r) values, marking them as potential electrophilic centers. The application of Fukui functions can thus provide a quantitative basis for understanding the regioselectivity of reactions involving this molecule.

Fukui IndexPredicted Reactive Site in this compound (by analogy)Type of Attack
f-(r) Amino and Propylamino NitrogensElectrophilic
f+(r) Nitrile Carbon, Aromatic Ring CarbonsNucleophilic
f0(r) Various sites depending on spin density distributionRadical

Ab Initio Methods

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are fundamental to understanding the electronic structure and properties of molecules like this compound. acs.orgresearchgate.net Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI) can be employed to determine optimized geometries, vibrational frequencies, and ground-state electronic properties. acs.orgntnu.edu.tw

In the context of aminobenzonitriles, ab initio calculations have been crucial in resolving debates about the geometry of excited states. acs.org For instance, studies on ABN and DMABN have utilized methods like Restricted Configuration Interaction Singles (RCIS) and Complete Active Space Self-Consistent Field (CASSCF) to investigate the planarity versus twisted conformation of the amino group in the excited state. acs.org Similar calculations for this compound would be essential to accurately model its structure and energetics.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a computationally efficient and reasonably accurate method for studying the excited states of molecules. acs.org It allows for the calculation of vertical excitation energies, oscillator strengths, and the characterization of electronic transitions. acs.orgnih.gov

For this compound, TD-DFT would be the method of choice to investigate its absorption spectrum and the nature of its low-lying excited states. By analyzing the molecular orbitals involved in the electronic transitions, one can distinguish between different types of excited states, which is critical for understanding the subsequent photophysical and photochemical processes.

Intramolecular Charge Transfer (ICT) Dynamics and Mechanisms

A hallmark of many aminobenzonitriles is the phenomenon of intramolecular charge transfer (ICT), where photoexcitation leads to a significant redistribution of electron density from the amino donor group to the benzonitrile acceptor moiety. rsc.orgresearchgate.net

Characterization of Locally Excited (LE) States and Charge Transfer (CT) States

Upon absorption of light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Initially, this is often a Locally Excited (LE) state, where the excitation is primarily confined to the π-system of the benzonitrile ring. rsc.orgnih.gov The LE state typically has a geometry and dipole moment similar to the ground state. nih.gov

However, in polar solvents, a subsequent relaxation can occur to a Charge Transfer (CT) state, which is characterized by a significant transfer of electron density from the amino and propylamino groups to the benzonitrile moiety. rsc.org This CT state possesses a much larger dipole moment than the LE state and often has a different geometry, frequently involving the twisting of the amino group relative to the plane of the benzene ring (a so-called Twisted Intramolecular Charge Transfer or TICT state). nih.govacs.org

The relative energies of the LE and CT states are highly sensitive to solvent polarity. nih.gov In nonpolar solvents, the LE state is typically lower in energy, and fluorescence is observed from this state. In polar solvents, the highly dipolar CT state is stabilized, lowering its energy, often below that of the LE state. This can lead to dual fluorescence, with one band corresponding to emission from the LE state and a second, red-shifted band from the CT state.

StateDescriptionExpected Dipole Moment
Ground State (S₀) The lowest energy state of the molecule.Moderate
Locally Excited (LE) State Excitation is localized on the benzonitrile ring.Similar to ground state
Charge Transfer (CT) State Significant electron transfer from amino groups to the ring.High

Influence of Alkyl Substituent Size on ICT Efficiency

The size and nature of the alkyl substituents on the amino group can have a profound impact on the efficiency and dynamics of the ICT process. While direct studies on the propyl group in this compound are not prevalent, research on related N,N-dialkylaminobenzonitriles provides valuable insights.

The presence of alkyl groups, such as the propyl group, generally enhances the electron-donating ability of the nitrogen atom, which can favor the formation of the CT state. However, steric hindrance introduced by bulkier alkyl groups can influence the initial geometry of the molecule, particularly the twist angle of the amino group with respect to the aromatic ring.

In some cases, a pre-twisted ground state geometry can facilitate a more rapid and efficient ICT process upon photoexcitation. For instance, studies on aminobenzonitriles with bulky tert-butyl groups have shown that even with a significant twist in the ground state, efficient ICT still occurs. rsc.org The propyl group in this compound is less bulky than a tert-butyl group, suggesting a less pronounced pre-twisting. However, its conformational flexibility could play a role in the dynamics of reaching the twisted geometry of the CT state. The efficiency of ICT will therefore be a balance between the electronic donating effect of the propyl group and any steric factors that influence the transition from the LE to the CT state.

Thermodynamic and Kinetic Parameters of ICT

Free Enthalpy Change (ΔG)

The free enthalpy change (ΔG) determines the spontaneity of the ICT process. It represents the difference in energy between the LE and ICT states. A negative ΔG would indicate that the ICT state is thermodynamically more stable than the LE state, and the transition is favorable. The magnitude of ΔG is influenced by the solvent polarity, with more polar solvents generally leading to a more negative ΔG due to better stabilization of the highly polar ICT state.

Activation Energies (Ea, Ed)

The kinetics of the ICT process are described by the activation energies for the forward (LE to ICT) and reverse (ICT to LE) reactions, denoted as Ea and Ed, respectively. These energy barriers dictate the rates of the transitions. A low activation energy (Ea) for the forward reaction implies a rapid conversion from the LE to the ICT state. Conversely, the activation energy for the reverse process (Ed) influences the stability of the ICT state. The Arrhenius equation is often employed to relate these activation energies to the temperature dependence of the reaction rates. researchgate.net

Preexponential Factors (ka°, kd°)

The preexponential factors, ka° and kd°, are constants in the Arrhenius equation that are related to the frequency of collisions and the orientation of the reacting species for the forward and reverse ICT processes, respectively. Together with the activation energies, these factors determine the rate constants for the formation and decay of the ICT state.

ICT Stabilization Enthalpy (−ΔH)

The ICT stabilization enthalpy (−ΔH) is a measure of the energetic stabilization gained by the molecule upon transitioning to the ICT state. It is a key thermodynamic parameter that reflects the strength of the charge separation in the excited state. A larger negative value of ΔH indicates a more stable ICT state.

Theoretical Models for ICT (e.g., Twisted Intramolecular Charge Transfer - TICT)

The most widely accepted model to explain the dual fluorescence observed in many donor-acceptor molecules is the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.netrsc.orgnih.gov This model posits that upon photoexcitation to a locally excited (LE) state, a conformational change, specifically a twist around the single bond connecting the electron-donating and electron-accepting moieties, leads to the formation of a new, energetically favorable ICT state. rsc.org

In the context of this compound, the electron-donating amino and propylamino groups are attached to the electron-accepting benzonitrile core. According to the TICT model, after initial excitation, the amino groups would twist relative to the plane of the phenyl ring. This twisting motion facilitates a near-complete charge separation, with the amino groups becoming electron-deficient (donor) and the benzonitrile moiety becoming electron-rich (acceptor). nih.gov This charge-separated TICT state is highly stabilized by polar solvents and is responsible for the characteristically red-shifted and broad emission band observed in the fluorescence spectra of such compounds. The degree of twisting and the resulting charge separation are crucial factors that determine the energy and intensity of the ICT fluorescence.

Substituent Effects and Electronic Structure Analysis

The electronic structure of this compound is significantly influenced by its substituent groups. The amino (-NH2) and propylamino (-NHC3H7) groups at the 3 and 4 positions, respectively, act as electron-donating groups, increasing the electron density on the aromatic ring. The nitrile (-CN) group, on the other hand, is a strong electron-withdrawing group. This push-pull electronic configuration is a prerequisite for the occurrence of intramolecular charge transfer.

A detailed electronic structure analysis, typically performed using computational methods like Density Functional Theory (DFT), would reveal the distribution of electron density in the ground and excited states. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich amino and propylamino groups and the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) would be concentrated on the electron-deficient benzonitrile moiety. The energy gap between the HOMO and LUMO is a key determinant of the absorption and emission properties of the molecule.

The nature and position of substituents can systematically alter the electronic properties and, consequently, the ICT characteristics. For instance, modifying the alkyl chain on the amino group or introducing other substituents on the phenyl ring would modulate the electron-donating or -withdrawing strength, thereby tuning the energy levels of the LE and ICT states and influencing the quantum yield and wavelength of fluorescence.

Molecular Simulations

Molecular simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and intermolecular interactions over time.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and stability of a molecule in different environments, such as in solution or bound to a protein. researchgate.netnih.gov

While specific MD simulations for this compound are not documented in the public domain, such simulations could be employed to:

Explore the conformational landscape of the molecule, particularly the rotation around the C-N bonds of the amino and propylamino groups.

Investigate the interaction of the molecule with solvent molecules, providing insights into its solvation and solubility.

Simulate the binding of this compound to a potential biological target, revealing the key interactions that stabilize the complex and the dynamic behavior of the ligand in the binding site. researchgate.netnih.gov

For instance, MD simulations of similar small molecule inhibitors have been used to understand their binding mechanism to enzymes, revealing the importance of specific hydrogen bonds and hydrophobic interactions. researchgate.net

Free energy calculations are a cornerstone of computational drug discovery, providing a quantitative measure of the binding affinity between a ligand and its target protein. frontiersin.orgwustl.edu These calculations can be used to rank potential drug candidates and guide their optimization. frontiersin.orgwustl.edu Common methods for free energy calculations include Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). nih.govnih.gov

In the context of this compound, free energy calculations could be used to predict its binding affinity to a range of potential protein targets. This would involve setting up a simulation of the molecule in the binding site of the protein and then using a method like FEP to calculate the change in free energy upon binding. nih.govnih.gov These calculations, though computationally intensive, can provide valuable insights into the therapeutic potential of the compound. frontiersin.orgwustl.edu

Table 3: Applications of Molecular Simulations for this compound

Simulation TechniqueApplicationPotential Insights
Molecular Dynamics (MD)Conformational analysisIdentification of stable conformers and rotational barriers.
Solvation studiesUnderstanding of solubility and interactions with water.
Ligand-protein bindingElucidation of binding modes and dynamic interactions.
Free Energy CalculationsBinding affinity predictionQuantitative estimation of binding strength to target proteins.
Lead optimizationGuidance for chemical modifications to improve potency.

Computational Approaches for Molecular Interaction Studies

Computational methods are instrumental in identifying and characterizing the interactions of small molecules with biological macromolecules.

Structure-based inverted virtual screening is a computational technique used to identify the potential protein targets of a small molecule. nih.gov In this approach, a small molecule of interest is docked against a large library of protein structures. The proteins are then ranked based on their predicted binding affinity for the small molecule, providing a list of potential targets. nih.gov

For this compound, an inverted virtual screening campaign could be performed to identify its potential biological targets. This would involve docking the molecule to a database of protein structures, such as the Protein Data Bank (PDB), and then using a scoring function to estimate the binding affinity for each protein. The top-ranking proteins would then be considered as potential targets for further experimental validation. This approach can be a powerful tool for drug repositioning and for understanding the mechanism of action of a compound. mdpi.com

Molecular Docking Simulations

No molecular docking studies for this compound have been identified in the current body of scientific literature. Such studies would be instrumental in predicting the binding orientation and affinity of this compound to a specific protein target. The process typically involves the use of computational algorithms to model the interaction between the small molecule (ligand) and the macromolecular target, providing insights into potential biological activity.

Prediction of Binding Affinities

Similarly, there is no available data on the predicted binding affinities of this compound. The prediction of binding affinity is a critical step in drug discovery and development, often quantified by metrics such as the binding free energy (ΔG) or inhibition constant (Ki). These predictions are generally derived from molecular docking simulations or more rigorous computational methods like free energy perturbation or molecular dynamics simulations.

Prediction of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of this compound have not been computationally predicted or experimentally measured in available research. The investigation of NLO properties, typically through quantum chemical calculations such as Density Functional Theory (DFT), is essential for identifying materials with potential applications in photonics and optoelectronics. These calculations would determine key parameters like the first and second hyperpolarizabilities, which indicate the magnitude of the NLO response.

Structure Activity Relationship Sar Studies

Correlations between Chemical Structure and Spectroscopic Signatures

The spectroscopic profile of 3-Amino-4-(propylamino)benzonitrile is a direct reflection of its chemical structure. While specific experimental data for this exact compound is not extensively published, predictions can be made based on the well-documented spectroscopic characteristics of analogous aminobenzonitrile derivatives. nih.govepa.govanalis.com.my

The primary amino group at the C-3 position and the secondary propylamino group at the C-4 position, both being electron-donating groups, significantly influence the electron density distribution across the aromatic ring. This, in turn, affects the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the electronic transitions in UV-Visible (UV-Vis) spectroscopy.

In ¹H NMR spectroscopy, the aromatic protons are expected to show complex splitting patterns due to their coupling with each other and the adjacent amino groups. The protons of the propyl group will exhibit characteristic shifts and multiplicities corresponding to the CH₂, CH₂, and CH₃ groups.

In ¹³C NMR spectroscopy, the carbon atoms of the aromatic ring will have their chemical shifts influenced by the electronic effects of the substituents. The cyano group (C≡N) will have a distinct chemical shift in the downfield region. A study on substituted benzylidene aminobenzonitriles showed that electron-donating substituents cause a downfield shift (deshielding) of the C=N carbon, with resonance effects being predominant over inductive effects. epa.gov

The IR spectrum is expected to display characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amino groups, the C≡N stretching of the nitrile group, and the C-H and C=C vibrations of the aromatic ring and alkyl chain. analis.com.my For instance, a study on 2-amino-4-chlorobenzonitrile (B1265954) identified the nitrile (C≡N) stretching band at 2211 cm⁻¹ and the primary amine (NH) stretching bands at 3452 and 3363 cm⁻¹. analis.com.my

The UV-Vis spectrum will likely show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the amino and cyano groups. analis.com.my

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Functional Group Predicted Signature
¹H NMR Aromatic-H Complex multiplets in the aromatic region
-NH₂ Broad singlet
-NH- Broad singlet/triplet
-CH₂CH₂CH₃ Signals in the aliphatic region
¹³C NMR Aromatic-C Signals in the aromatic region
-C≡N Signal in the downfield region (~118-125 ppm)
-CH₂CH₂CH₃ Signals in the aliphatic region
IR Spectroscopy (cm⁻¹) N-H stretch (amine) ~3300-3500 (two bands for -NH₂)
C≡N stretch (nitrile) ~2210-2240
C-H stretch (aromatic) ~3000-3100
C-H stretch (aliphatic) ~2850-2960
UV-Vis Spectroscopy (nm) π → π* (aromatic) ~200-300

Impact of Structural Modifications on Photophysical Properties

The photophysical properties of aminobenzonitriles are a subject of significant research, particularly concerning the phenomenon of dual fluorescence arising from a locally excited (LE) state and an intramolecular charge transfer (ICT) state. nih.govacs.org In polar solvents, photoexcitation of compounds like 4-(dimethylamino)benzonitrile (B74231) (DMABN) can lead to the formation of an ICT state, where electron density is transferred from the amino group to the electron-withdrawing benzonitrile (B105546) moiety. acs.orgresearchgate.net

For this compound, the presence of two electron-donating amino groups is expected to significantly influence its photophysical behavior. The amino group at the 3-position and the propylamino group at the 4-position can both participate in charge transfer to the benzonitrile acceptor. This could potentially lead to complex photophysical dynamics, possibly involving multiple charge transfer states.

Structural modifications, such as changing the alkyl chain length on the secondary amine or altering the substitution pattern on the aromatic ring, would directly impact the energy levels of the LE and ICT states. For example, increasing the electron-donating strength of the substituent at the 4-position generally stabilizes the ICT state, leading to a red-shift in the fluorescence emission.

It has been observed that photoproducts can form upon photoexcitation of 4-aminobenzonitriles in polar solvents, which can affect the interpretation of photophysical measurements. nih.govresearchgate.net For instance, 4-(dimethylamino)benzonitrile can undergo demethylation to form 4-(methylamino)benzonitrile, whose fluorescence overlaps with the LE emission of the parent compound. nih.gov Similar photochemical reactions might be possible for this compound.

Table 2: Comparison of Photophysical Properties of Related Aminobenzonitriles

Compound Key Photophysical Feature Reference
4-(Dimethylamino)benzonitrile (DMABN) Dual fluorescence in polar solvents due to ICT. acs.orgresearchgate.net
4-(Methylamino)benzonitrile (MABN) Fluorescent photoproduct of DMABN. nih.gov
4-(N-pyrrolidinyl)benzonitrile (P5C) Photodegradation observed in polar solvents. nih.gov

Investigation of Substituent Effects on Chemical Reactivity Profiles

The chemical reactivity of this compound is dictated by the electronic effects of its substituents. The amino and propylamino groups are strong activating groups, donating electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic aromatic substitution. The ortho and para positions relative to the amino groups will be particularly activated.

Conversely, the cyano group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. This makes the ring less reactive towards electrophiles but can activate the ring towards nucleophilic aromatic substitution, particularly at the position para to the cyano group if a suitable leaving group were present.

A study on the reactivity of benzoquinone derivatives with thiols demonstrated that electron-donating substituents (like methyl and t-butyl) decrease the reactivity towards nucleophiles compared to electron-withdrawing substituents (like chlorine). nih.gov Applying this principle, the electron-rich nature of the aromatic ring in this compound would make it less susceptible to nucleophilic attack on the ring itself, but the amino groups can act as nucleophiles.

The reactivity of the nitrile group can also be influenced by the substituents. The electron-donating amino groups increase the electron density on the nitrile carbon, potentially making it less electrophilic. However, the nitrogen of the nitrile group can still act as a weak base or a ligand for metal coordination.

Table 3: Predicted Substituent Effects on the Reactivity of this compound

Substituent Position Electronic Effect Predicted Impact on Reactivity
Amino (-NH₂) 3 +R, -I (Donating) Activates the ring towards electrophilic substitution. Increases nucleophilicity of the molecule.
Propylamino (-NHC₃H₇) 4 +R, -I (Donating) Strongly activates the ring towards electrophilic substitution. Increases nucleophilicity.

Potential Chemical Applications and Future Research Directions

Development of Novel Chemical Reagents and Synthetic Building Blocks

3-Amino-4-(propylamino)benzonitrile serves as a valuable intermediate and building block in organic synthesis, particularly for the creation of heterocyclic compounds and other complex molecular architectures. The presence of two amino groups with different steric and electronic environments, along with a reactive nitrile group, allows for a variety of chemical transformations.

The synthesis of this compound can be achieved through the reduction of its precursor, 3-nitro-4-(propylamino)benzonitrile (B1613740). A reported synthesis for this precursor involves the reaction of 4-chloro-3-nitrobenzonitrile (B1361363) with n-propylamine in tetrahydrofuran (B95107), refluxed for 4 hours, yielding the product in 89% yield after purification. nih.gov Subsequent reduction of the nitro group, a common transformation in organic synthesis, would lead to the desired this compound.

The differential reactivity of the two amino groups—one primary (3-amino) and one secondary (4-propylamino)—can be exploited for regioselective reactions. For instance, the primary amino group is generally more nucleophilic and susceptible to reactions like acylation, alkylation, and diazotization, allowing for the introduction of various functional groups at this position. The adjacent propylamino group can influence the reactivity and conformation of the resulting products.

The nitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. This trifunctional nature of this compound makes it an attractive starting material for combinatorial chemistry and the generation of compound libraries for drug discovery and materials science. For example, similar aminobenzonitriles are used in the synthesis of pharmaceuticals and agrochemicals.

Rational Design of Functional Materials

The structural characteristics of this compound make it a candidate for incorporation into functional materials, such as polymers with specific optical or electronic properties. The aromatic core, coupled with the electron-donating amino groups and the electron-withdrawing nitrile group, creates a push-pull system which can lead to interesting non-linear optical (NLO) properties.

While specific studies on polymers derived from this compound are not prevalent in the available literature, the broader class of molecules with similar electronic profiles has been investigated for such applications. The ability to polymerize this molecule, for instance, through reactions involving the amino groups, could lead to the formation of polyamides or polyimides. The properties of these polymers would be influenced by the specific arrangement of the monomer units and the nature of the polymer backbone.

The precursor, 3-nitro-4-(propylamino)benzonitrile, has been studied for its crystal structure, which reveals weak intermolecular aromatic C—H⋯O(nitro) hydrogen bonds and π–π stacking interactions that link the molecules in the crystal lattice. nih.gov These types of non-covalent interactions are crucial in determining the bulk properties of materials. The amino-substituted derivative is expected to exhibit even stronger hydrogen bonding capabilities, which could be harnessed in the design of self-assembling materials and liquid crystals.

Applications as Advanced Spectroscopic Probes

Molecules with donor-acceptor (push-pull) structures often exhibit interesting photophysical properties, such as fluorescence and solvatochromism, making them suitable for use as spectroscopic probes. In this compound, the amino groups act as electron donors and the nitrile group as an electron acceptor. This intramolecular charge transfer (ICT) character is often associated with a significant change in the dipole moment upon photoexcitation, leading to a high sensitivity of its fluorescence emission to the polarity of the microenvironment.

While the specific spectroscopic properties of this compound have not been extensively documented, studies on similar substituted benzonitriles and aminopyridines suggest that it would likely exhibit fluorescence. nih.govmdpi.com The position and nature of the substituents on the benzene (B151609) ring can significantly influence the emission wavelength and quantum yield. nih.gov For example, the fluorescence of aminopyridines has been shown to be sensitive to the substituent on the amino group. mdpi.com

The potential for this compound to act as a fluorescent probe could be explored in various applications, such as sensing the polarity of solvents, studying binding events in biological systems, or as a fluorescent label for biomolecules. Further research would be needed to characterize its absorption and emission spectra, quantum yield, and lifetime in different environments.

Contributions to Theoretical Organic Chemistry

The structure of this compound and its precursor provides a good platform for theoretical and computational studies in organic chemistry. The crystallographic data of 3-nitro-4-(propylamino)benzonitrile offers a starting point for molecular modeling studies. nih.gov

Crystallographic Data for 3-Nitro-4-(propylamino)benzonitrile

Crystal Data
Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.22
Crystal System Triclinic
Space Group P-1
a (Å) 7.6320 (15)
b (Å) 7.9200 (16)
c (Å) 9.2440 (18)
α (°) 109.30 (3)
β (°) 91.28 (3)
γ (°) 93.00 (3)
Volume (ų) 526.2 (2)
Z 2

Data from Liu & Jia (2011) nih.gov

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to understand the electronic structure, molecular orbitals, and reactivity of this compound. These studies can predict the sites of electrophilic and nucleophilic attack, the stability of different conformers, and the nature of the intramolecular charge transfer. For instance, in its nitro-precursor, the nitro group is nearly coplanar with the aromatic ring, which facilitates electronic communication. nih.gov Similar computational analyses on the amino-substituted compound would provide insights into its geometry and electronic properties.

Furthermore, theoretical models can be used to predict the spectroscopic properties of the molecule, which can then be compared with experimental data. This synergy between theoretical and experimental work is crucial for the rational design of new molecules with desired functionalities. The study of such molecules contributes to a deeper understanding of structure-property relationships in organic chemistry.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-amino-4-(propylamino)benzonitrile, and how can reaction yields be optimized?

  • Methodological Answer : A common precursor, 3-nitro-4-(propylamino)benzonitrile, can be synthesized via nitration and alkylation of benzonitrile derivatives. Reduction of the nitro group using catalytic hydrogenation (e.g., Pd/C under H₂) yields the target compound with >95% purity. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) improves yields . For radiolabeled analogs like [¹¹C]DASB, desmethyl precursors (e.g., 3-amino-4-(2-methylaminomethylphenylsulfanyl)-benzonitrile) are reacted with [¹¹C]methyl triflate in acetonitrile, achieving radiochemical yields of 20–30% after HPLC purification .

Q. How is this compound utilized as a radiotracer in PET imaging studies?

  • Methodological Answer : The compound is a precursor for [¹¹C]DASB, a selective radiotracer for serotonin transporter (SERT) imaging. It binds to SERT with high affinity (Ki <1 nM) and is used to quantify SERT density in vivo. PET protocols involve intravenous injection of [¹¹C]DASB, followed by dynamic scanning for 90–120 minutes. Binding potential (BPₙᴅ) is calculated using reference region models (e.g., cerebellum) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Wear full-coverage protective clothing, nitrile gloves, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards. Use fume hoods for synthesis steps involving volatile reagents. Avoid skin contact and aerosol formation; wash hands thoroughly after handling. No occupational exposure limits are established, but standard lab hygiene practices apply .

Advanced Research Questions

Q. How do seasonal variations impact SERT binding measurements using [¹¹C]DASB-PET, and how should studies control for this confounder?

  • Methodological Answer : Seasonal photoperiod changes alter serotonin transporter availability, with SERT binding potential (BPₙᴅ) increasing by 7–12% in fall/winter compared to spring/summer. Studies should record daylight duration and vitamin D levels, stratify cohorts by season, and use longitudinal designs to isolate biological effects from environmental noise .

Q. What experimental strategies resolve contradictions between 5-HTTLPR genotype data and in vivo SERT availability measured via [¹¹C]DASB-PET?

  • Methodological Answer : Discrepancies arise because the 5-HTTLPR polymorphism (S/L alleles) explains only 3–4% of SERT variance. Combine PET with epigenetic analyses (e.g., promoter methylation status) and peripheral biomarkers (e.g., platelet 5-HT uptake). Multimodal designs integrating fMRI (for functional connectivity) and RNA sequencing improve mechanistic insights .

Q. What technical challenges arise in small-animal PET imaging with [¹¹C]DASB, and how are they addressed?

  • Methodological Answer : Challenges include low spatial resolution (~1.5 mm for mice) and rapid radiotracer metabolism. Solutions:

  • Use high-sensitivity scanners (e.g., microPET) with resolution <1 mm³.
  • Administer carbidopa to inhibit peripheral metabolism, enhancing brain uptake.
  • Validate kinetic models (e.g., Logan plot) with arterial blood sampling for accurate quantification .

Q. How can convolutional neural networks (CNNs) improve attenuation correction in [¹¹C]DASB-PET/MRI neuroimaging?

  • Methodological Answer : CNNs trained on paired T1-weighted MRI and transmission scans generate pseudo-CT maps for attenuation correction. This method reduces bias in BPₙᴅ by <5% compared to traditional CT-based methods. Validation requires phantom studies and test-retest reproducibility analyses across scanners .

Data Contradiction Analysis

Q. Why do some studies report no significant correlation between 5-HTTLPR genotypes and [¹¹C]DASB-PET outcomes?

  • Critical Analysis : Heterogeneity in cohort demographics (e.g., sex, age, comorbidities like obesity) and methodological variability (e.g., reference region selection, scanner resolution) contribute. Meta-analyses using individual participant data (IPD) and harmonized imaging protocols (e.g., ENIGMA Consortium standards) are needed to clarify genotype-phenotype linkages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.